2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(3,2-c)pyridin-1-yl)-, (2S-cis)-
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Overview
Description
2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(3,2-c)pyridin-1-yl)-, (2S-cis)-: is a chemical compound with the following structural formula:
C12H15N2O
It is also known by its preferred name: 2-Furanmethanol, Tetrahydro-5-(1H-pyrrolo(3,2-c)pyridin-1-yl)-, (2S-cis)- . This compound contains a furan ring and a pyrrolopyridine moiety, making it structurally intriguing.
Preparation Methods
The synthetic routes to prepare this compound involve several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
Furan Formation: Furanmethanol can be synthesized from furfural (an aldehyde derived from furan) through reduction using a suitable reducing agent.
Pyrrolopyridine Ring Construction: The tetrahydro-5-(1H-pyrrolo(3,2-c)pyridin-1-yl) moiety can be formed via cyclization reactions. Various reagents and conditions are employed, depending on the specific synthetic route.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: The pyrrolopyridine ring may participate in substitution reactions, where various functional groups are introduced.
Major Products: These reactions can yield diverse products, including substituted furan derivatives and modified pyrrolopyridine rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmacological properties, such as anti-inflammatory or antiviral effects.
Industry: Used as a building block for more complex compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique combination of furan and pyrrolopyridine motifs sets it apart. Researchers may compare it with related heterocyclic compounds to understand its distinct properties.
Properties
CAS No. |
120552-19-4 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[(2S,5R)-5-pyrrolo[3,2-c]pyridin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c15-8-10-1-2-12(16-10)14-6-4-9-7-13-5-3-11(9)14/h3-7,10,12,15H,1-2,8H2/t10-,12+/m0/s1 |
InChI Key |
XVMACGITNHESMD-CMPLNLGQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2C=CN=C3 |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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